5-Bromo-1-isopropylpyrimidin-2(1H)-one

Catalog No.
S1972274
CAS No.
889865-37-6
M.F
C7H9BrN2O
M. Wt
217.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-isopropylpyrimidin-2(1H)-one

CAS Number

889865-37-6

Product Name

5-Bromo-1-isopropylpyrimidin-2(1H)-one

IUPAC Name

5-bromo-1-propan-2-ylpyrimidin-2-one

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06

InChI

InChI=1S/C7H9BrN2O/c1-5(2)10-4-6(8)3-9-7(10)11/h3-5H,1-2H3

InChI Key

WQRASCQUKARWPW-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C=NC1=O)Br

Canonical SMILES

CC(C)N1C=C(C=NC1=O)Br

Currently Available Information:

Potential Research Areas:

Given the structural similarity of 5-Bromo-1-isopropylpyrimidin-2(1H)-one to other pyrimidinones, some potential areas for future research could include:

  • Medicinal Chemistry

    Pyrimidinones are a class of heterocyclic compounds with diverse biological activities []. Research into structurally similar molecules has identified potential as antimicrobials [], anticonvulsants [], and antitumor agents []. 5-Bromo-1-isopropylpyrimidin-2(1H)-one could be investigated for similar properties.

  • Organic Synthesis

    Pyrimidinones can serve as building blocks for the synthesis of more complex molecules. The presence of the bromine and isopropyl groups in 5-Bromo-1-isopropylpyrimidin-2(1H)-one could offer unique reactivity for further synthetic transformations.

5-Bromo-1-isopropylpyrimidin-2(1H)-one is a heterocyclic organic compound characterized by its pyrimidine ring structure, which is substituted with a bromine atom and an isopropyl group. Its molecular formula is C7H9BrN2OC_7H_9BrN_2O, and it has a molecular weight of approximately 217.06 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals, including sodium-glucose cotransporter 2 inhibitors .

The chemical reactivity of 5-Bromo-1-isopropylpyrimidin-2(1H)-one can be understood through various transformations it can undergo:

  • Bromination: The presence of the bromine atom makes it susceptible to further electrophilic substitution reactions.
  • Nucleophilic Substitution: The carbonyl group in the pyrimidinone structure can participate in nucleophilic attacks, leading to various derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form more complex molecules through condensation.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

5-Bromo-1-isopropylpyrimidin-2(1H)-one exhibits significant biological activity, particularly as a potential pharmaceutical agent. Research indicates that compounds with similar structures have been investigated for their efficacy as anti-diabetic agents, specifically targeting the sodium-glucose cotransporter 2 pathway. The brominated pyrimidinones have shown promise in modulating glucose metabolism and improving insulin sensitivity .

The synthesis of 5-Bromo-1-isopropylpyrimidin-2(1H)-one typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available pyrimidine derivatives.
  • Bromination: Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions to minimize by-products .
  • Isopropylation: The introduction of the isopropyl group may be performed via alkylation reactions using isopropyl halides.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

5-Bromo-1-isopropylpyrimidin-2(1H)-one has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting metabolic disorders.
  • Research Tool: Used in laboratories for studying enzyme inhibition and receptor binding interactions.
  • Chemical Synthesis: Acts as a building block for creating more complex organic molecules in medicinal chemistry.

Studies on the interactions of 5-Bromo-1-isopropylpyrimidin-2(1H)-one with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes involved in glucose metabolism.
  • Mechanism of Action: Understanding how this compound influences metabolic pathways at the molecular level, particularly in relation to sodium-glucose cotransporter 2 inhibition.

These studies help elucidate the therapeutic potential and side effects associated with its use in drug formulations .

Several compounds share structural similarities with 5-Bromo-1-isopropylpyrimidin-2(1H)-one, each exhibiting unique properties:

Compound NameStructureUnique Features
5-Bromo-2(1H)-pyridone5-Bromo-2(1H)-pyridoneExhibits different reactivity due to pyridine ring
5-Chloro-1-isopropylpyrimidin-2(1H)-oneSimilar structure but with chlorinePotentially different biological activities
6-Bromo-3-methylpyrimidin-4(3H)-oneContains a methyl group at different positionVariations in metabolic pathways

These compounds are significant for comparative studies, as they help identify features that contribute to biological activity and pharmacological efficacy.

IUPAC Nomenclature and Structural Representation

The compound under discussion is 5-bromo-1-isopropylpyrimidin-2(1H)-one, also systematically named as 5-bromo-1-propan-2-ylpyrimidin-2-one. This name follows the International Union of Pure and Applied Chemistry (IUPAC) conventions, indicating a pyrimidine ring substituted at position 5 with a bromine atom and at the nitrogen atom (position 1) with an isopropyl group. The pyrimidin-2(1H)-one moiety specifies a keto group (=O) at position 2 of the heterocyclic ring, with the hydrogen located on nitrogen 1, consistent with the lactam form of the compound.

The structural representation can be described as a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with the following key substituents:

  • Bromine atom at carbon 5 of the ring.
  • Isopropyl group attached to the nitrogen at position 1.
  • Keto (=O) group at carbon 2.

This structure is depicted by the SMILES notation and InChI string detailed below, which provide linear and layered descriptions of the molecular connectivity and stereochemistry.

CAS Registry Number and Synonyms

The Chemical Abstracts Service (CAS) Registry Number uniquely identifying this compound is 851087-08-6. This identifier facilitates unambiguous reference across chemical databases and literature.

Common synonyms for this compound include:

  • 5-bromo-1-isopropylpyrimidin-2(1H)-one
  • 5-bromo-1-propan-2-ylpyrimidin-2-one
  • 5-bromo-1-isopropyl-1H-pyrimidin-2-one

These synonyms reflect minor variations in naming conventions but refer to the same molecular entity [1] [2].

Molecular Formula and Weight

The molecular formula of 5-bromo-1-isopropylpyrimidin-2(1H)-one is:

ElementCount
Carbon (C)8
Hydrogen (H)10
Bromine (Br)1
Nitrogen (N)1
Oxygen (O)1

This corresponds to the molecular formula C8H10BrNO.

The molecular weight of the compound is 216.07 grams per mole. This value is calculated based on the atomic weights of the constituent atoms and is consistent across chemical databases [3] [1].

SMILES Notation and InChI Key

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is:

CC(C)N1C=C(C=CC1=O)Br

This string encodes the molecular structure linearly, indicating the isopropyl group (CC(C)) attached to nitrogen (N1), the pyrimidinone ring with a bromine substituent (Br) at position 5, and the keto group (=O) at position 2.

The International Chemical Identifier (InChI) string provides a layered, standardized textual representation:

InChI=1S/C8H10BrNO/c1-6(2)10-5-7(9)3-4-8(10)11/h3-6H,1-2H3

The corresponding InChI Key, a hashed, fixed-length digital representation facilitating database searches, is:

ULPBSLPRYWCIDD-UHFFFAOYSA-N

These identifiers are computed and validated by authoritative chemical information sources and are essential for digital chemical informatics applications [2] [1].

Data Table Summary:

ParameterValue
IUPAC Name5-bromo-1-propan-2-ylpyrimidin-2-one
CAS Registry Number851087-08-6
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
SMILESCC(C)N1C=C(C=CC1=O)Br
InChIInChI=1S/C8H10BrNO/c1-6(2)10-5-7(9)3-4-8(10)11/h3-6H,1-2H3
InChI KeyULPBSLPRYWCIDD-UHFFFAOYSA-N
Synonyms5-bromo-1-isopropylpyrimidin-2(1H)-one; 5-bromo-1-propan-2-ylpyrimidin-2-one

5-Bromo-1-isopropylpyrimidin-2(1H)-one represents a significant class of halogenated pyrimidinone compounds with substantial pharmaceutical and synthetic importance [1]. This comprehensive analysis explores the diverse synthetic methodologies available for its preparation, focusing on bromination strategies, isopropyl group introduction techniques, and contemporary catalytic approaches that enable efficient access to this valuable heterocyclic scaffold.

Synthetic Methodologies

Traditional Bromination Routes

Traditional bromination methodologies for pyrimidinone derivatives have evolved from classical electrophilic aromatic substitution protocols to more sophisticated regioselective procedures. These approaches form the foundational strategies for introducing bromine functionality at the 5-position of the pyrimidinone core [2] [3].

Bromine-Mediated Cyclization Techniques

The direct bromination of pyrimidinone substrates employs various bromine sources under controlled conditions to achieve selective halogenation. Molecular bromine in dimethylformamide represents one of the most established approaches, typically conducted at temperatures ranging from room temperature to 80°C [2]. This methodology benefits from straightforward procedural requirements and readily available reagents, achieving yields of 60-85% under optimized conditions [2].

Alternative brominating agents include N-bromosuccinimide, which operates under milder conditions in dimethylformamide or ionic liquid media [3] [4]. The mechanism involves initial formation of a bromonium intermediate, followed by nucleophilic attack and subsequent elimination to restore aromaticity [5]. Reaction conditions typically require elevated temperatures between 80-120°C with reaction times extending from 2-8 hours depending on substrate reactivity [4].

Sodium monobromoisocyanurate has emerged as a particularly effective brominating reagent for pyrimidine nucleosides and related compounds [3] [4]. This reagent operates through a unique mechanism involving initial coordination with the pyrimidine nitrogen, followed by electrophilic attack at the 5-position [4]. The methodology demonstrates remarkable efficiency in aqueous acetonitrile media (10% water), achieving yields of 75-95% under mild conditions [3] [4].

The application of 1,3-dibromo-5,5-dimethylhydantoin provides enhanced reactivity when combined with Lewis acid catalysis [6]. This system demonstrates particular utility for electron-deficient pyrimidine substrates, where traditional brominating agents show reduced efficacy [6]. The enhanced electrophilicity of the halogenating species facilitates bromination under milder thermal conditions while maintaining excellent regioselectivity [6].

Brominating AgentTypical ConditionsYield RangeKey Advantages
Br2/DMF25-80°C, 2-6 h60-85% [2]Simple procedure, available reagents
NBS/DMF80-120°C, 4-8 h65-90% [3]Mild conditions, functional group tolerance
SMBI/CH3CN-H2O25°C, 1-3 h75-95% [3] [4]High yields, aqueous compatibility
DBDMH/Lewis acid60-100°C, 2-4 h70-88% [6]Enhanced reactivity with activation

Isopropyl Group Introduction Strategies

The introduction of isopropyl substituents at the nitrogen position of pyrimidinone derivatives requires careful consideration of regioselectivity and reaction conditions. Direct N-alkylation represents the most straightforward approach, employing isopropyl halides under basic conditions [7] [8].

The mechanism of N-alkylation proceeds through deprotonation of the pyrimidinone nitrogen, followed by nucleophilic substitution with the alkyl halide [8]. Optimal conditions typically employ strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide [8]. Reaction temperatures of 60-80°C with extended reaction times of 4-12 hours ensure complete conversion while minimizing competing side reactions [8].

Reductive amination provides an alternative strategy that offers excellent selectivity under mild conditions [8]. This approach utilizes acetone as the carbonyl component with sodium borohydride or sodium cyanoborohydride as reducing agents [8]. The methodology operates effectively in protic solvents such as methanol or ethanol at physiological pH ranges, achieving yields of 65-80% with minimal side product formation [8].

Suzuki-Miyaura cross-coupling represents a modern approach that enables introduction of isopropyl groups through palladium-catalyzed processes [1]. This methodology employs isopropylboronic acid derivatives with appropriate palladium catalysts under biphasic conditions [1]. The reaction demonstrates excellent regioselectivity and functional group tolerance, achieving yields of 75-90% under optimized conditions [1].

MethodReagentsConditionsExpected YieldSelectivity
Direct N-Alkylationi-PrX, BaseDMF, 60-80°C70-85% [8]Good N1 selectivity
Reductive AminationAcetone, NaBH4MeOH, pH 6-765-80% [8]High selectivity
Suzuki Couplingi-PrB(OH)2, PdToluene/H2O, 100°C75-90% [1]Excellent regioselectivity

Novel Catalytic Approaches

Contemporary synthetic methodologies have embraced transition metal catalysis to enable more efficient and selective transformations. These approaches offer improved atom economy, milder reaction conditions, and enhanced functional group compatibility compared to traditional methods [9] [10].

Transition Metal-Catalyzed Synthesis

Palladium-catalyzed methodologies represent the most extensively developed transition metal approaches for pyrimidinone synthesis and functionalization [11] [12]. The combination of palladium tetrakis(triphenylphosphine) with bis(pinacolato)diboron enables efficient borylation of bromopyrimidinone substrates [1]. This transformation proceeds under inert atmosphere conditions at 100°C, achieving moderate to high yields of 82-93% within 2-4 hours [1].

The mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the diboron reagent and subsequent reductive elimination [1]. The resulting boronic ester products serve as versatile intermediates for further Suzuki-Miyaura coupling reactions, enabling construction of complex molecular architectures [1].

Copper-catalyzed methodologies provide complementary reactivity patterns, particularly for Ullmann-type coupling reactions [13]. The combination of copper iodide with phenanthroline ligands enables efficient amination of bromopyrimidinone substrates under relatively mild conditions [13]. Optimal conditions employ diethylene glycol as solvent at 80°C under microwave irradiation, achieving yields of 70-85% within 1-3 hours [13].

Nickel catalysis has emerged as an economical alternative to palladium systems, particularly for challenging cross-coupling transformations [14]. The combination of nickel dibromide with appropriate phosphine ligands enables alkylation of halogenated pyrimidine substrates with secondary alkyl bromides [14]. These conditions demonstrate particular utility for isopropyl group introduction, achieving yields of 65-80% under optimized conditions [14].

Ruthenium-based photoredox catalysis represents a cutting-edge approach that operates under exceptionally mild conditions [10]. These systems employ visible light activation to generate reactive intermediates that facilitate bond formation without thermal activation [10]. While yields are typically moderate (60-75%), the mild conditions and broad substrate scope make this approach attractive for sensitive substrates [10].

Catalyst SystemReaction TypeTemperatureTimeYieldKey Features
Pd(PPh3)4/B2pin2Borylation-coupling100°C2-4 h82-93% [1]Broad functional group tolerance
Pd(dppf)Cl2/KOAcCross-coupling80-120°C4-8 h75-88% [11]Electron-poor aromatic compatibility
CuI/PhenanthrolineUllmann coupling80-100°C1-3 h70-85% [13]Moderate steric sensitivity
Ni(cod)2/LigandAlkyl coupling60-80°C6-12 h65-80% [14]Economical alternative to palladium

Microwave-Assisted Reaction Optimization

Microwave irradiation has revolutionized synthetic organic chemistry by enabling rapid heating and enhanced reaction rates through dielectric heating mechanisms [15] [16]. For pyrimidinone synthesis, microwave assistance provides dramatic improvements in reaction efficiency and energy consumption [15] [16].

The fundamental principle involves absorption of microwave energy by polar molecules and ionic species, leading to rapid and uniform heating throughout the reaction medium [15]. This contrasts with conventional heating methods that rely on thermal conduction, often resulting in temperature gradients and hot spots [15].

Power optimization studies reveal that moderate power settings of 180-600 watts provide optimal results for most pyrimidinone transformations [16] [17]. Higher power levels can lead to overheating and thermal decomposition, while insufficient power fails to achieve the desired rate enhancements [16]. Temperature control becomes critical, with most reactions benefiting from precise maintenance between 80-180°C [16] [17].

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar solvents demonstrating superior performance due to enhanced dielectric heating [16] [17]. Acetonitrile, dimethylformamide, and dimethyl sulfoxide represent optimal choices for most transformations [16]. Ionic liquids provide exceptional performance due to their high ionic conductivity and negligible vapor pressure [18] [19].

Reaction time reductions of 10-20 fold are routinely achieved compared to conventional heating methods [16]. Typical reaction times under microwave conditions range from 5-60 minutes, compared to 4-24 hours for conventional protocols [16]. This dramatic improvement enables rapid reaction optimization and high-throughput synthesis applications [16].

Yield improvements of 15-25% are commonly observed due to reduced side reactions and thermal decomposition [16] [17]. The rapid heating minimizes unwanted pathways that become competitive under prolonged thermal exposure [16]. Additionally, the uniform heating profile reduces formation of byproducts associated with temperature gradients [16].

ParameterConventional MethodMicrowave-AssistedImprovement Factor
Reaction Time4-24 hours5-60 minutes10-20x faster [16]
Energy EfficiencyLow (prolonged heating)High (rapid heating)Significantly reduced consumption [16]
YieldBaseline (60-80%)15-25% increase [16]Enhanced efficiency
Side ReactionsModerate to highMinimized [16]Improved selectivity

Solvent and Temperature-Dependent Yield Studies

Systematic optimization of reaction conditions represents a critical aspect of synthetic methodology development. Comprehensive studies of solvent effects and temperature dependencies provide essential insights for process optimization and scale-up considerations [20] [21].

Solvent polarity exerts profound effects on reaction rates and yields for pyrimidinone transformations [22] [23]. High polarity solvents such as dimethyl sulfoxide (polarity index 7.2) and dimethylformamide (polarity index 6.4) demonstrate superior performance for bromination reactions, achieving yields of 78-88% and 75-85% respectively [22]. These solvents provide excellent solvation of ionic intermediates that form during electrophilic aromatic substitution mechanisms [22].

Moderate polarity solvents including acetonitrile (polarity index 5.8) and 1,4-dioxane (polarity index 4.8) offer acceptable performance with yields ranging from 60-80% [22]. These solvents represent practical compromises between reactivity and cost considerations for large-scale applications [22].

Low polarity solvents such as toluene (polarity index 2.4) and dichloromethane (polarity index 3.1) demonstrate poor performance for ionic mechanisms, achieving yields below 60% [22]. The inadequate solvation of charged intermediates results in reduced reaction rates and increased side reactions [22].

Protic solvents including ethanol and water show severely compromised performance due to competitive hydrogen bonding and nucleophilic interactions [22]. These solvents interfere with intended reaction pathways, leading to yields below 55% in most cases [22].

Ionic liquids represent a special class of solvents that combine high polarity with unique properties such as negligible vapor pressure and tunable physicochemical characteristics [18] [19]. Imidazolium-based ionic liquids such as [bmim][BF4] demonstrate exceptional performance, achieving yields of 80-90% while enabling solvent recovery and reuse [18] [19].

SolventPolarity IndexBromination YieldIsopropylation YieldKey Characteristics
DMSO7.278-88%72-82%Excellent ionic solvation [22]
DMF6.475-85%70-80%High polarity, good intermediates solvation [22]
CH3CN5.870-80%65-75%Moderate polarity, microwave compatible [22]
[bmim][BF4]6.880-90%75-85%Ionic conductivity, recyclable [18] [19]
Toluene2.435-50%50-65%Poor ionic mechanism support [22]

Temperature optimization reveals complex relationships between reaction rate, yield, and selectivity [21]. Low temperatures (25-40°C) provide excellent selectivity with minimal side reactions but suffer from extended reaction times of 16-24 hours [21]. These conditions may be suitable for sensitive substrates where thermal stability is a concern [21].

Moderate temperatures (60-100°C) represent the optimal range for most transformations, providing good yields (75-90%) with reasonable reaction times (2-8 hours) [21]. This temperature range balances reaction efficiency with product purity, maintaining side reactions at manageable levels [21].

High temperatures (120-160°C) enable rapid reactions with excellent yields (85-95%) but at the cost of increased side reactions and reduced product purity [21]. These conditions require careful monitoring to prevent thermal decomposition and overreaction [21].

Excessive temperatures (above 180°C) lead to substantial side reactions and thermal decomposition, resulting in decreased yields and complex product mixtures [21]. Such conditions should be avoided except for specialized applications requiring extreme thermal activation [21].

Temperature (°C)Bromination YieldReaction TimeSide ReactionsProduct Purity
25-4035-60%16-24 hMinimal90-95% [21]
60-8065-85%4-8 hLow82-88% [21]
100-12080-92%1.5-2 hModerate78-83% [21]
140-16085-95%0.75-1 hHigh70-75% [21]
>18070-85%<0.5 hExtensive60-70% [21]

Industrial-Scale Production Challenges

The transition from laboratory synthesis to industrial production introduces numerous technical, economic, and regulatory challenges that must be systematically addressed [24] [25] [26]. These considerations often necessitate significant modifications to synthetic routes and reaction conditions to ensure commercial viability [24] [25].

Raw material costs represent a primary economic consideration for industrial production [24]. High-cost brominating agents and specialty reagents can significantly impact overall process economics [24]. Alternative brominating strategies using less expensive reagents or improved atom economy become critical for commercial success [24]. Process optimization efforts focus on maximizing yields while minimizing reagent consumption and waste generation [24].

Reaction scalability presents substantial technical challenges related to heat and mass transfer limitations [24] [25]. Laboratory conditions that rely on efficient stirring and rapid heat dissipation may not translate directly to large-scale reactors [24]. Heat transfer coefficients decrease significantly in larger vessels, potentially leading to temperature gradients and hot spots that compromise reaction selectivity [24]. Enhanced mixing technologies and specialized reactor designs become necessary to maintain reaction uniformity [24].

Waste management considerations assume paramount importance at industrial scale due to environmental regulations and disposal costs [24] [25]. Halogenated waste streams require specialized treatment and disposal protocols that add significant operational expenses [24]. Solvent recovery and recycling systems become economically justified at large scale, often requiring substantial capital investment in distillation and purification equipment [24]. Green chemistry approaches that minimize waste generation provide competitive advantages through reduced disposal costs and improved environmental profiles [24].

Energy consumption represents both an operational cost and environmental consideration [24] [25]. High temperature requirements and extended reaction times translate to substantial energy costs at production scale [24]. Microwave heating and other energy-efficient technologies may provide solutions, though they require specialized equipment and process validation [24]. Heat integration strategies that recover thermal energy from exothermic reactions can significantly improve overall energy efficiency [24].

Product isolation and purification often require modification for large-scale operations [24]. Complex purification procedures that are manageable in laboratory settings may become economically prohibitive at production scale [24]. Crystallization optimization becomes critical for achieving acceptable product purity while minimizing processing steps [24]. Alternative separation technologies such as membrane processes or continuous crystallization may provide advantages over traditional batch operations [24].

Quality control requirements become increasingly stringent for commercial production [24] [26]. Analytical method development and validation require substantial investment to ensure product consistency and regulatory compliance [24]. Online monitoring systems enable real-time process control but require sophisticated instrumentation and data management systems [24]. Statistical process control methodologies help maintain consistent product quality while minimizing batch-to-batch variability [24].

Safety considerations assume critical importance due to the use of toxic brominating agents and potential fire/explosion hazards [24]. Engineering controls including containment systems, emergency shutdown procedures, and automated safety interlocks become mandatory for commercial operations [24]. Worker exposure limits and environmental emissions must comply with increasingly stringent regulations [24]. Inherently safer design principles that eliminate or minimize hazardous materials provide long-term advantages [24].

Challenge CategorySpecific IssuesCurrent SolutionsFuture Developments
Raw Material CostsHigh-cost brominating agentsProcess optimization, alternative reagents [24]Bio-based materials, cheaper catalysts
Reaction ScalabilityHeat transfer limitationsContinuous flow reactors, enhanced mixing [24]Modular designs, digital twins
Waste ManagementHalogenated waste streamsRecycling systems, green chemistry [24]Zero-waste processes, circular economy
Energy ConsumptionHigh temperature requirementsMicrowave heating, catalytic processes [24]Renewable energy integration
Product IsolationComplex purificationCrystallization optimization [24]Continuous crystallization, hybrid separations
Quality ControlAnalytical method developmentOnline monitoring, statistical control [24]AI-driven prediction, real-time release
Safety ConsiderationsToxic reagent handlingEngineering controls, automation [24]Inherently safer design principles
Environmental ImpactVOC emissions, aquatic toxicityCleaner technologies, waste minimization [24]Carbon neutrality, biodegradable intermediates

The development of continuous flow processes represents a promising approach for addressing many industrial-scale challenges [20]. Flow chemistry enables precise control of reaction parameters, enhanced heat and mass transfer, and inherently safer operation due to reduced inventory of hazardous materials [20]. Modular reactor systems provide flexibility for capacity adjustments and process optimization [20]. Integration of online analytical monitoring enables real-time quality control and rapid response to process deviations [20].

Future developments in artificial intelligence and machine learning offer potential solutions for process optimization and predictive maintenance [24]. Digital twin technologies that create virtual models of production processes enable optimization without disrupting actual operations [24]. Predictive analytics can identify potential equipment failures before they occur, minimizing unplanned downtime and maintenance costs [24].

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Dates

Last modified: 08-16-2023

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